2-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline
Description
2-Methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline (CAS: 1157057-43-6) is a heterocyclic aromatic compound with the molecular formula C₁₀H₁₁N₃S and a molar mass of 205.28 g/mol . It features an aniline backbone substituted with a 2-methyl group and a 1,2,3-thiadiazole ring connected via a methylene bridge. While its precise applications remain understudied, its structural analogs are frequently explored in pharmaceuticals and agrochemicals due to their antimicrobial, antifungal, and pesticidal properties .
Properties
Molecular Formula |
C10H11N3S |
|---|---|
Molecular Weight |
205.28 g/mol |
IUPAC Name |
2-methyl-N-(thiadiazol-4-ylmethyl)aniline |
InChI |
InChI=1S/C10H11N3S/c1-8-4-2-3-5-10(8)11-6-9-7-14-13-12-9/h2-5,7,11H,6H2,1H3 |
InChI Key |
SXRYLERBYGFFHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NCC2=CSN=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline typically involves the reaction of aniline derivatives with thiadiazole precursors. One common method involves the reaction of 2-methyl aniline with 4-chloromethyl-1,2,3-thiadiazole in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: The thiadiazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace the substituents on the ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols; reactions are conducted in polar solvents under reflux conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amine derivatives
Substitution: Various substituted thiadiazole derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Mechanism of Action
The mechanism of action of 2-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and receptors, leading to inhibition or activation of biological pathways. The compound’s effects are mediated through binding to active sites on proteins, altering their function and activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Differences
The following table summarizes key structural and physicochemical properties of 2-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline and its analogs:
Key Observations:
Heterocyclic Core: The 1,2,3-thiadiazole in the target compound distinguishes it from analogs like 1,3-thiazole () or 1,2,4-triazole ().
Substituent Effects: Fluorine substitution in analogs (e.g., 4-fluoroaniline in ) may improve lipophilicity and membrane permeability compared to the non-fluorinated target compound.
Bioactivity : Pyrazole-oxadiazole hybrids (e.g., ) exhibit potent antimicrobial activity (MIC 2–8 µg/mL), suggesting that introducing additional heterocycles (e.g., oxadiazole) could enhance efficacy compared to simpler thiadiazole derivatives .
Biological Activity
2-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline is a compound that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic properties based on diverse research findings.
The synthesis of this compound typically involves the reaction of 2-methyl aniline with 4-chloromethyl-1,2,3-thiadiazole in the presence of a base such as triethylamine. The reaction is usually conducted in organic solvents like dichloromethane at room temperature. This compound serves as a versatile building block for more complex molecules and is investigated for various biological applications.
Antimicrobial Activity
Research has indicated that compounds containing thiadiazole moieties exhibit significant antimicrobial properties. For instance, a study demonstrated that derivatives of thiadiazole showed moderate to good activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some tested strains were as follows:
| Bacterial Strain | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 - 22.9 |
| Staphylococcus aureus | 5.64 - 77.38 |
| Escherichia coli | 2.33 - 156.47 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
| Salmonella typhi | 11.29 - 77.38 |
Additionally, antifungal properties were noted against Candida albicans and Fusarium oxysporum with varying MIC values .
Anticancer Activity
The anticancer potential of thiadiazole derivatives has been extensively studied. In vitro assays have shown that compounds similar to this compound can inhibit the proliferation of cancer cell lines such as HCT-116 (human colorectal carcinoma) and MCF-7 (human breast adenocarcinoma). For example:
| Cell Line | IC50 (µM) |
|---|---|
| HCT-116 | <10 |
| MCF-7 | <15 |
Mechanistic studies suggest that these compounds may exert their anticancer effects by inhibiting key signaling pathways involved in cell survival and proliferation, such as the Akt pathway .
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets within cells. The thiadiazole ring can bind to active sites on enzymes and receptors, leading to modulation of various biological pathways. For instance, it has been shown to inhibit phosphorylation events critical for cell signaling .
Case Studies
- Anticancer Efficacy : A study investigated the effects of thiadiazole derivatives on tumor growth in vivo using mouse models. The results indicated that certain derivatives significantly reduced tumor size compared to controls, highlighting their potential as therapeutic agents .
- Antimicrobial Testing : Another research effort evaluated the antimicrobial efficacy of synthesized thiadiazole derivatives against a panel of pathogens. The findings emphasized the structure-activity relationship (SAR), where modifications to the thiadiazole core influenced potency against specific microbial strains .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis of this compound can be optimized using reductive amination or nucleophilic substitution, leveraging methodologies from analogous aniline derivatives. For example, N-alkylation of 2-methylaniline with a thiadiazole-containing alkyl halide under basic conditions (e.g., K₂CO₃ in DMF) can yield the target compound. Reaction parameters such as temperature (60–80°C), solvent polarity, and catalyst selection (e.g., Pd-based catalysts for cross-coupling) significantly influence yield. Characterization via , , and mass spectrometry (MS) is critical for verifying structural integrity. Yields for similar compounds range from 58% to 99% depending on substituent reactivity .
Q. Which spectroscopic and crystallographic techniques are most effective for confirming the structure of this compound?
- Methodological Answer :
- Spectroscopy : identifies proton environments (e.g., methyl groups at ~2.3 ppm, aromatic protons at 6.5–7.5 ppm). confirms carbon frameworks, while FT-IR detects functional groups (e.g., C-N stretches at ~1250 cm⁻¹). UV-Vis spectroscopy can assess conjugation effects from the thiadiazole ring .
- Crystallography : Single-crystal X-ray diffraction (SHELX suite) resolves bond lengths and angles, particularly for the thiadiazole-aniline linkage. SHELXL refines structures against high-resolution data, and WinGX aids in data processing .
Q. Why are certain amine synthesis methods like Gabriel phthalimide unsuitable for preparing this compound?
- Methodological Answer : Gabriel synthesis is ineffective for aryl amines due to the poor nucleophilicity of aryl halides. Instead, reductive amination (using NaBH₄ or H₂/Pd) or Buchwald-Hartwig coupling (for aromatic systems) are preferred. For example, coupling 2-methylaniline with a thiadiazole-methyl electrophile avoids the limitations of Gabriel’s method .
Advanced Research Questions
Q. How can computational methods like DFT predict the electronic properties and reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites. For instance, the electron-deficient thiadiazole ring may act as an electrophilic center. Comparative studies with Schiff base analogs (e.g., (E)-2-methyl-N-[4-(methylsulfonyl)benzylidene]aniline) highlight substituent effects on charge distribution .
Q. What are the mechanisms of oxidative degradation of this compound in environmental systems, and how can Advanced Oxidation Processes (AOPs) be tailored for its remediation?
- Methodological Answer :
- Degradation Pathways : Microbial degradation via aniline dioxygenase (similar to Figure 1 in ) produces catechol intermediates, which enter the TCA cycle. Non-biological AOPs (e.g., Fenton’s reagent, UV/H₂O₂) generate hydroxyl radicals (·OH) to cleave aromatic rings .
- Optimization : Adjusting pH (2–4 for Fenton’s), catalyst loading (Fe²⁺:H₂O₂ ratio), and UV intensity enhances degradation efficiency. LC-MS monitors intermediate formation, while COD/TOC analyses quantify mineralization .
Q. What experimental approaches assess the hepatotoxicity and oxidative stress induced by this compound in vitro?
- Methodological Answer :
- Hepatocyte Models : Primary hepatocytes exposed to the compound (10–100 µM) are analyzed for ROS generation (DCFH-DA assay) and mitochondrial dysfunction (JC-1 staining).
- Biomarkers : Measure glutathione depletion, lipid peroxidation (MDA assay), and caspase-3 activation (apoptosis). Statistical validation via one-way ANOVA with Dunnett’s test ensures significance (p < 0.05) .
Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR chemical shifts) encountered during characterization?
- Methodological Answer : Discrepancies arise from solvent effects, tautomerism, or impurities. Strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
